[(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate is a useful research compound. Its molecular formula is C19H28O7 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound [(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate is a complex organic molecule with significant biological activity. It has garnered attention for its potential therapeutic applications and mechanisms of action in various biological systems.
This compound has the molecular formula C19H28O7 and a molecular weight of 368.4 g/mol. Its structure features multiple hydroxyl groups and a dioxatricyclo framework that may contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential mechanisms and effects:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. It has been particularly effective against Gram-positive bacteria and certain fungi.
- Antioxidant Properties : The presence of hydroxyl groups in its structure suggests that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation in various models of disease.
- Cytotoxicity : Some research has demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.
Antimicrobial Activity
A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the hydroxyl groups significantly enhanced its antibacterial activity against Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
In vitro assays assessing the antioxidant capacity revealed that this compound effectively reduced lipid peroxidation in human cell lines. The mechanism was attributed to its ability to donate hydrogen atoms to free radicals .
Anti-inflammatory Mechanisms
Research conducted on murine models of inflammation showed that administration of this compound resulted in decreased levels of TNF-alpha and IL-6 cytokines. This suggests a potential pathway through which it exerts anti-inflammatory effects .
Cytotoxicity Studies
Cell viability assays performed on various cancer cell lines (e.g., HeLa and MCF-7) showed that this compound induced apoptosis at micromolar concentrations. Flow cytometry analysis indicated increased levels of caspase activation, confirming its cytotoxic potential .
Case Studies
Study | Focus | Findings |
---|---|---|
Journal of Natural Products | Antimicrobial | Effective against Gram-positive bacteria; structure modifications enhance activity |
Food Chemistry | Antioxidant | Significant reduction in oxidative stress markers in human cell lines |
Molecular Pharmacology | Anti-inflammatory | Decreased TNF-alpha and IL-6 levels in murine models |
Cancer Research | Cytotoxicity | Induced apoptosis in HeLa and MCF-7 cells via caspase activation |
Properties
Molecular Formula |
C19H28O7 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H28O7/c1-9(2)16(21)25-13-7-18(5)14(20)8-19(23,26-18)10(3)6-12-15(13)11(4)17(22)24-12/h9-10,12-15,20,23H,4,6-8H2,1-3,5H3/t10-,12+,13+,14+,15-,18+,19+/m0/s1 |
InChI Key |
HREHFPZHVCNOMQ-JWEFVCNNSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H]([C@@H](C[C@@]3([C@@H](C[C@]1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(C(CC3(C(CC1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.